Benzyl 3-bromopropyl ether
Overview
Description
Catalytic Enantioselective Carbon-Oxygen Bond Formation
The synthesis of benzylic ethers, such as Benzyl 3-bromopropyl ether, is a significant area of study due to their prevalence in bioactive molecules and as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing the coupling of γ-aryl-substituted alkynoates and alcohols. This process involves an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .
Oxidation Using Quaternary Ammonium Polyhalides
The oxidation of alcohols and ethers, including Benzyl 3-bromopropyl ether, can be effectively achieved using benzyltrimethylammonium tribromide (BTMA Br3). This reagent, in the presence of a buffer, facilitates the transformation of primary alcohols or simple ethers into dimeric esters and lactones, and secondary alcohols into ketones at elevated temperatures .
Visible-light-promoted Conversion
A visible-light-promoted method has been developed for the conversion of alkyl benzyl ethers to alkyl esters or alcohols. This process involves a radical chain reaction with the homolytic cleavage of O-α-sp(3) C-H bonds, suggesting that α-bromoethers are key intermediates in the transformation, which could be relevant for the study of Benzyl 3-bromopropyl ether .
Oxidative Debenzylation
The oxidative debenzylation of O-benzyl ethers can be efficiently promoted by a bromo radical formed through the oxidation of bromide from alkali metal bromide. This reaction yields carbonyl compounds from O-benzyl ethers, which is a significant reaction pathway for the study of Benzyl 3-bromopropyl ether .
Oxidative Cleavage Using Oxoammonium Salt
Benzylic ethers can be oxidatively cleaved by oxoammonium salts to yield the corresponding aromatic aldehyde and alcohol. This reaction is likely to involve a formal hydride abstraction from the benzylic carbon, which is a crucial consideration in the chemical reactions analysis of Benzyl 3-bromopropyl ether .
Synthesis and Stationary Phase Properties
The synthesis of bromophenyl ethers, which are structurally related to Benzyl 3-bromopropyl ether, has been shown to be useful for the site-specific bromination of phenyl ethers. These compounds have been used to improve the operating temperatures and efficiency of column packings in gas chromatography, which may provide insights into the physical and chemical properties of Benzyl 3-bromopropyl ether .
Total Synthesis of Biologically Active Compounds
The total synthesis of a biologically active compound involving a bromophenyl ether structure has been achieved. This synthesis pathway and the regioselective O-demethylation of aryl methyl ethers could provide valuable information for the synthesis analysis of Benzyl 3-bromopropyl ether .
Syntheses of Monohydroxy Benzyl Ethers of Polyols
The conversion of symmetrical polyols into benzyl ethers with one free hydroxyl group has been studied. This reaction pathway, involving the benzylation of dibutylstannylene acetal, could be relevant for the synthesis of Benzyl 3-bromopropyl ether .
Sequential and One-pot Reactions for Synthesis
The synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans from phenols and bromoalkynes has been achieved through a one-pot procedure. This method's regio- and stereoselectivity could be pertinent to the molecular structure analysis of Benzyl 3-bromopropyl ether .
Synthesis of Hydronopyl Benzyl Ether
The synthesis of hydronopyl benzyl ether, a novel compound, has been reported. The reaction conditions optimized for this synthesis could provide a framework for the synthesis of Benzyl 3-bromopropyl ether, including the use of benzyl chloride and sodium hydroxide in the presence of tetrabutylammonium bromide .
Scientific Research Applications
Safety And Hazards
Benzyl 3-bromopropyl ether is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromopropoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXTZLDBVEZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379794 | |
Record name | Benzyl 3-bromopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-bromopropyl ether | |
CAS RN |
54314-84-0 | |
Record name | Benzyl 3-bromopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54314-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-bromopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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